

Application Notes: Desmethylrocaglamide for Cancer Cell Line Investigation

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Compound of Interest		
Compound Name:	Desmethylrocaglamide	
Cat. No.:	B1639615	Get Quote

Introduction

Desmethylrocaglamide (DDR), a member of the rocaglamide or flavagline family of natural products, has emerged as a potent anti-cancer agent.[1][2] These compounds, derived from plants of the Aglaia species, exhibit significant antiproliferative and cytotoxic effects against a wide range of cancer cell lines.[2][3] DDR, along with its parent compound Rocaglamide (Roc), functions primarily as an inhibitor of protein translation, a process frequently dysregulated in cancer.[4][5] Its mechanism of action involves the specific targeting of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the translation of select mRNAs, particularly those encoding oncoproteins.[5][6][7] This targeted action leads to the simultaneous suppression of multiple oncogenic signaling pathways, culminating in cell cycle arrest and apoptosis.[4][5][8] These properties make **Desmethylrocaglamide** a valuable tool for cancer research and a promising candidate for therapeutic development.[3][4]

Mechanism of Action

Desmethylrocaglamide exerts its anti-tumor effects by clamping the DEAD-box RNA helicase eIF4A onto polypurine-rich sequences within the 5'-untranslated regions (5'-UTRs) of specific mRNAs.[6][9][10] This action stabilizes an inactive eIF4A:RNA complex, which impedes the scanning of the 43S pre-initiation complex, thereby selectively repressing the translation of these mRNAs.[10] Many of these eIF4A-dependent transcripts encode proteins critical for cell growth and survival, including oncogenic kinases, transcription factors, and anti-apoptotic proteins.[1][5][11]

Methodological & Application

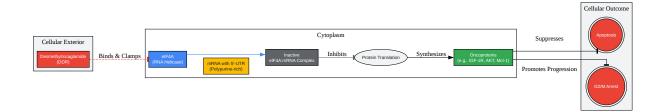




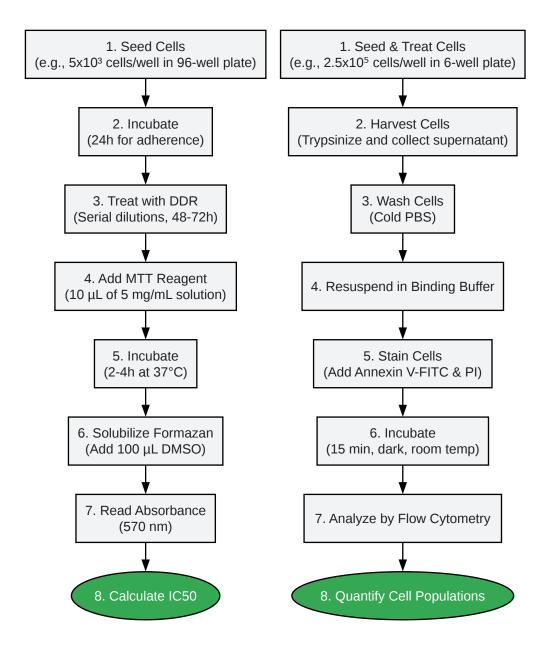
The key molecular consequences of **Desmethylrocaglamide** treatment include:

- Inhibition of Protein Synthesis: The primary effect is the blockage of translation initiation, leading to a global decrease in the synthesis of short-lived, pro-proliferative proteins.[1][11] [12]
- Suppression of Oncogenic Signaling: Treatment with DDR leads to the downregulation of multiple mitogenic kinases and signaling proteins, such as IGF-1R, AKT, and ERK.[4][5][7]
- Induction of Cell Cycle Arrest: Cancer cells treated with DDR often exhibit an arrest in the G2/M phase of the cell cycle.[2][8][13]
- Activation of Apoptosis: DDR induces programmed cell death, evidenced by the activation of
 executioner caspases (Caspase-3, Caspase-7) and the cleavage of PARP.[4][5] This is also
 facilitated by the reduced expression of anti-apoptotic proteins like Mcl-1.[1][11]
- Inhibition of Cell Migration: Beyond its cytotoxic effects, Desmethylrocaglamide and related compounds have been shown to inhibit cancer cell migration by modulating the activity of Rho GTPases.[12]

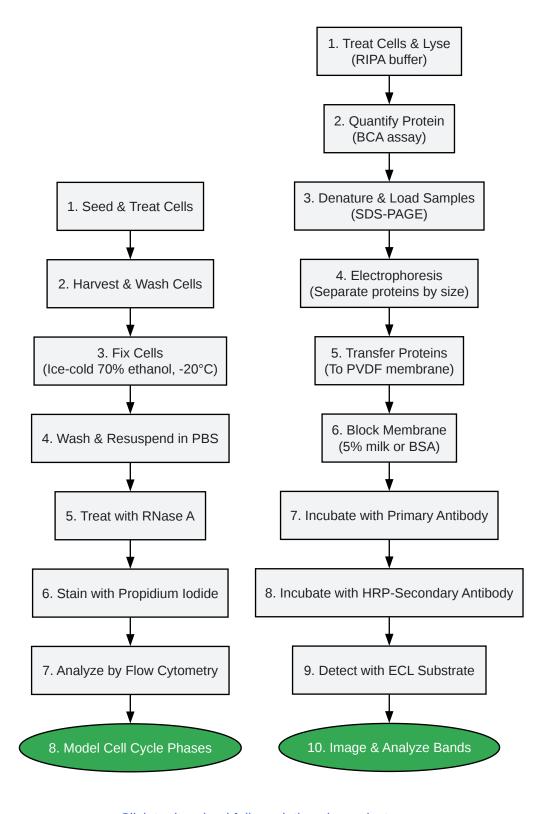












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